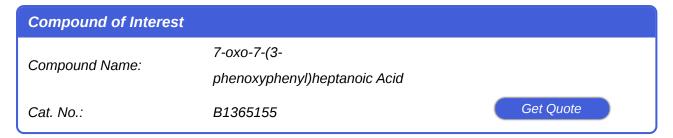


Application Note: 13C NMR Analysis of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the 13C Nuclear Magnetic Resonance (NMR) analysis of **7-oxo-7-(3-phenoxyphenyl)heptanoic acid**. This compound is of interest in medicinal chemistry and drug development, and its structural elucidation is crucial for understanding its activity. This application note presents predicted 13C NMR data and a comprehensive experimental protocol for acquiring and analyzing the spectrum.

Introduction

7-oxo-7-(3-phenoxyphenyl)heptanoic acid is a molecule that combines the structural features of a long-chain carboxylic acid, a ketone, and a phenoxy-substituted benzene ring. 13C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. By analyzing the chemical shifts of each carbon atom, researchers can confirm the structure of the synthesized compound, assess its purity, and gain insights into its electronic environment. This note provides a predicted 13C NMR spectrum and a standardized protocol to guide researchers in their analysis.

Predicted 13C NMR Data







Due to the absence of publicly available experimental 13C NMR data for **7-oxo-7-(3-phenoxyphenyl)heptanoic acid**, the following chemical shifts have been predicted using computational methods and validated by comparison with experimental data of structurally related compounds such as 3-phenoxybenzoic acid, 2-heptanone, and heptanoic acid.



Carbon Atom Number	Predicted Chemical Shift (ppm)	Estimated Chemical Shift Range (ppm)	Notes
1	178.9	175-180	Carboxylic acid carbonyl carbonyl
2	33.5	33-36	Methylene carbon alpha to the carboxylic acid.
3	24.5	24-26	Methylene carbon.
4	28.6	28-30	Methylene carbon.
5	23.4	23-25	Methylene carbon.
6	37.8	37-40	Methylene carbon alpha to the ketone.
7	199.5	198-202	Ketone carbonyl carbon.
1'	137.9	137-139	Aromatic carbon attached to the carbonyl group.
2'	122.9	122-124	Aromatic CH carbon.
3'	157.2	156-158	Aromatic carbon attached to the ether oxygen.
4'	118.0	117-119	Aromatic CH carbon.
5'	129.9	129-131	Aromatic CH carbon.
6'	124.7	124-126	Aromatic CH carbon.
1"	156.9	156-158	Aromatic carbon attached to the ether oxygen.
2", 6"	119.5	119-121	Aromatic CH carbons.



3", 5"	130.2	129-131	Aromatic CH carbons.
4"	124.3	123-125	Aromatic CH carbon.

Experimental Protocol

This protocol outlines the steps for preparing a sample of **7-oxo-7-(3-phenoxyphenyl)heptanoic acid** and acquiring a 13C NMR spectrum.

- 1. Sample Preparation
- Materials:
 - 7-oxo-7-(3-phenoxyphenyl)heptanoic acid (15-25 mg)
 - o Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.8 mL)
 - 5 mm NMR tube
 - Pipette
 - Vortex mixer
- Procedure:
 - Weigh 15-25 mg of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid and transfer it to a clean, dry 5 mm NMR tube.
 - Add approximately 0.6-0.8 mL of the chosen deuterated solvent (CDCl₃ is a common choice for non-polar to moderately polar compounds, while DMSO-d₆ is suitable for more polar compounds).
 - Securely cap the NMR tube and vortex the sample until the solid is completely dissolved.
 If necessary, gentle warming in a water bath can aid dissolution.
 - Visually inspect the solution to ensure it is clear and free of any particulate matter.
- 2. NMR Data Acquisition



- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Typical Parameters for 13C NMR:
 - Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

Solvent: CDCl₃ or DMSO-d₆

Temperature: 298 K (25 °C)

Spectral Width: 0 to 220 ppm

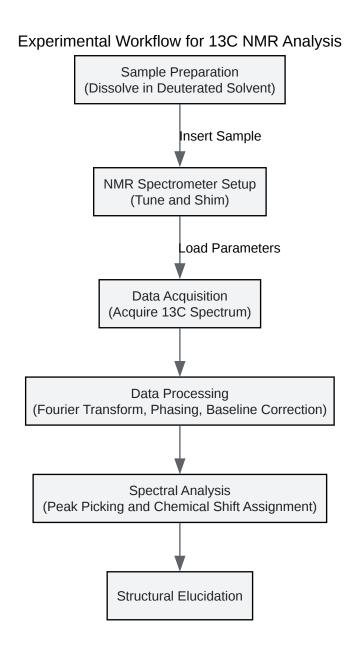
Acquisition Time: 1-2 seconds

- Relaxation Delay (d1): 2-5 seconds (a longer delay may be necessary for quaternary carbons)
- Number of Scans: 1024 to 4096 scans (or more, depending on the sample concentration)
- Proton Decoupling: Broadband proton decoupling during acquisition.
- 3. Data Processing
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
- Integrate the peaks if desired (note that in standard proton-decoupled 13C NMR, peak intensities are not always directly proportional to the number of carbons).
- Assign the peaks to the corresponding carbon atoms in the molecule based on the predicted data and general knowledge of 13C NMR chemical shifts.

Visualizations



The following diagrams illustrate the molecular structure with numbered carbons and the general workflow for 13C NMR analysis.



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